9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound 9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule with a unique structure It features a pyrimido[2,1-f]purine core, which is a fused ring system, and is substituted with various functional groups including a 3,4-dimethoxyphenyl group, an ethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione One common approach involves the cyclization of appropriate precursors under acidic or basic conditions, followed by alkylation and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: can undergo various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be conducted using appropriate reagents under controlled conditions
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- 3,4-Dimethoxyphenethylamine
- 2-(3,4-Dimethoxyphenyl)ethanol
Uniqueness
The uniqueness of 9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its complex fused ring system and the specific arrangement of its functional groups. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C21H27N5O4 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H27N5O4/c1-5-25-19(27)17-18(23(2)21(25)28)22-20-24(10-6-11-26(17)20)12-9-14-7-8-15(29-3)16(13-14)30-4/h7-8,13H,5-6,9-12H2,1-4H3 |
InChI Key |
CKQGDNQTXIDBAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCCN3CCC4=CC(=C(C=C4)OC)OC)N(C1=O)C |
Origin of Product |
United States |
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